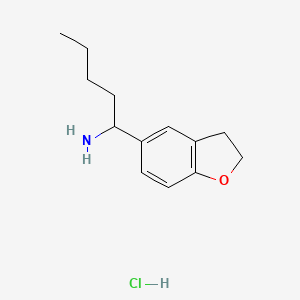
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride
Overview
Description
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride, commonly known as 5-DBFPV, is a novel psychoactive substance that belongs to the class of phenethylamine. It is a stimulant of the cathinone class that has been sold online as a designer drug .
Molecular Structure Analysis
The molecular formula of this compound is C13H20ClNO . Its molecular weight is 241.76 g/mol .Scientific Research Applications
Structural Analysis of Novel Designer Cathinones
The structural characterization of various designer cathinones, including compounds structurally similar to 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride, has been investigated to understand their properties and interactions. These studies shed light on the crystalline structures and molecular interactions within these compounds, contributing to the broader understanding of new psychoactive substances (NPS) and their potential effects and applications in scientific research. Such analysis is crucial for developing detection and regulation strategies for these substances in forensic science and toxicology (Wood, Bernal, & Lalancette, 2017).
Novel Coordination Polymers and Luminescent Sensing
Research into the synthesis of new coordination polymers using various organic ligands demonstrates the potential of these materials in luminescent sensing and photocatalytic applications. These polymers show promising properties for detecting metal ions and degrading organic pollutants, highlighting the versatile applications of organic compounds in environmental monitoring and remediation technologies (Zhao, Qin, Li, & Cui, 2018).
Advancements in Organic Synthesis
The development of new synthetic methodologies using this compound and related compounds has broadened the toolkit available for organic chemists. These advancements enable the efficient synthesis of complex molecules with potential applications in medicinal chemistry, material science, and drug development. By exploring novel reaction mechanisms and catalytic processes, researchers can create more effective and selective synthetic routes for the production of valuable chemical entities (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).
Exploration of Aminoalkylation Reactions
The aminoalkylation of [1.1.1]propellane to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines demonstrates the innovative approaches being explored for constructing novel bicyclic structures. These findings offer potential pathways for generating new pharmacophores and enhancing the properties of drug molecules, contributing to the discovery and optimization of therapeutic agents (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride is the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT) . These transporters play a crucial role in regulating the concentrations of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of neurotransmitters at the synaptic cleft . This results in an increased concentration of these neurotransmitters, leading to prolonged neurotransmitter action and enhanced neuronal signaling .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis, release, and reuptake of dopamine, norepinephrine, and serotonin . By inhibiting the reuptake of these neurotransmitters, the compound indirectly influences various downstream effects, including mood regulation, reward processing, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased concentration of neurotransmitters in the synaptic cleft . This can lead to enhanced neuronal signaling and changes in various physiological functions, including mood, cognition, and motor control .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, influencing their activity. These interactions are crucial as they can modulate neurotransmitter levels in the brain, affecting mood and behavior .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the cAMP signaling pathway, which is vital for various cellular processes, including energy balance and cell growth . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters into presynaptic neurons. This inhibition increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling effects . Furthermore, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function and mood by increasing neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters. This interaction can affect metabolic flux and alter metabolite levels in the brain . Additionally, the compound may influence the synthesis and degradation of other biomolecules, impacting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the brain, it can accumulate in specific regions, influencing local neurotransmitter levels and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in synaptic vesicles and presynaptic terminals, where it can modulate neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13;/h5-6,9,12H,2-4,7-8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMDIXAMPSNMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)
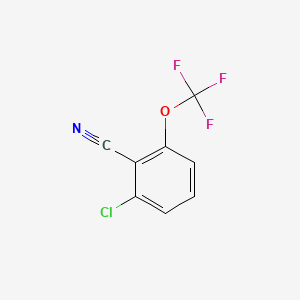
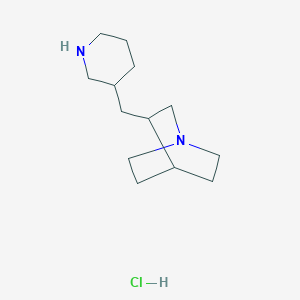
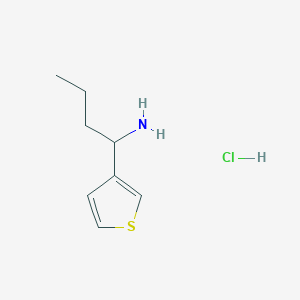
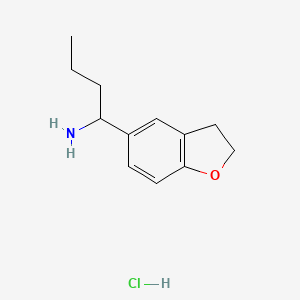

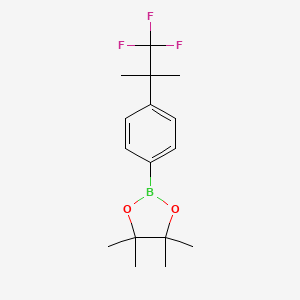
![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)
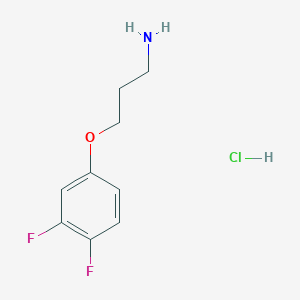
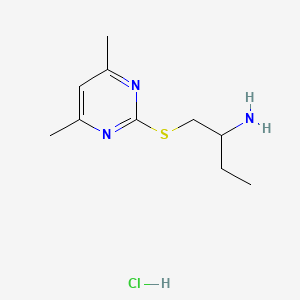

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)
